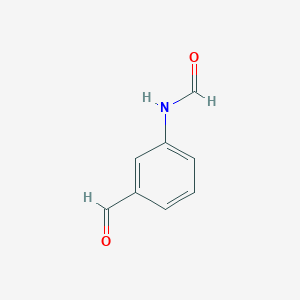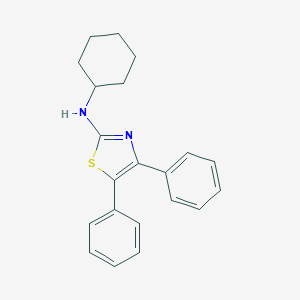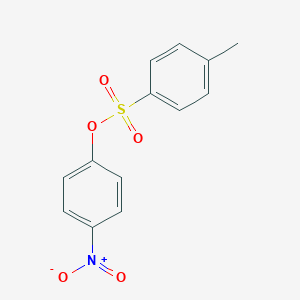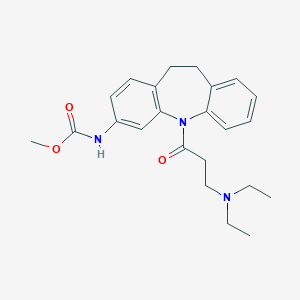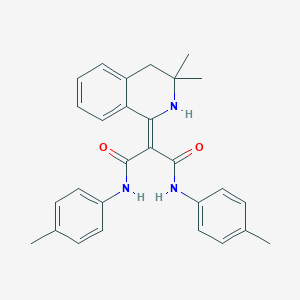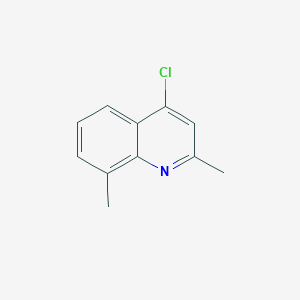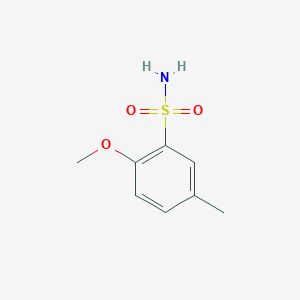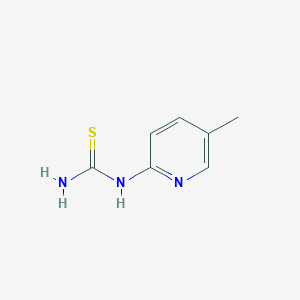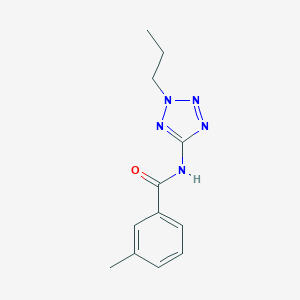
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of an amino group and a pyrrolidinyl group to the coumarin structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1-pyrrolidinyl)-coumarin typically involves multi-step reactions. One common method is the condensation of 3-aminocoumarin with pyrrolidine under acidic or basic conditions. The reaction can be catalyzed by trifluoroacetic acid, which promotes the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pyrrolidinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry
In chemistry, 3-amino-4-(1-pyrrolidinyl)-coumarin is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to fluoresce under UV light makes it useful in imaging and diagnostic applications .
Medicine
Medically, 3-amino-4-(1-pyrrolidinyl)-coumarin has shown promise as an anticancer agent. It acts as an inhibitor of DNA gyrase and heat shock protein 90, which are important targets in cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with specific optical properties. Its fluorescence properties are exploited in the creation of sensors and other devices .
Mechanism of Action
The mechanism of action of 3-amino-4-(1-pyrrolidinyl)-coumarin involves its interaction with various molecular targets. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA. Additionally, it acts as an antagonist of heat shock protein 90, disrupting its function in protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
3-Aminocoumarin: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in reactivity and activity.
Uniqueness
The presence of both the amino and pyrrolidinyl groups in 3-amino-4-(1-pyrrolidinyl)-coumarin makes it unique. This combination enhances its chemical reactivity and broadens its range of biological activities compared to other coumarin derivatives .
Properties
CAS No. |
59288-15-2 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-amino-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2 |
InChI Key |
KUMMFXRVHNGDJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Key on ui other cas no. |
59288-15-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


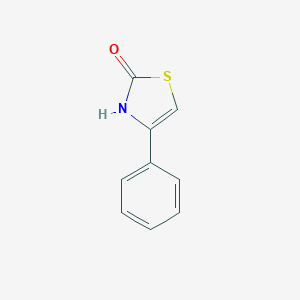
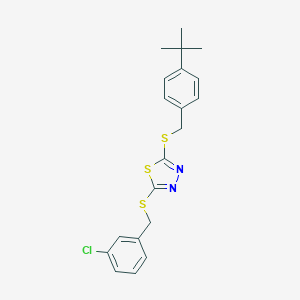
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)
